molecular formula C7H5FO2 B15143548 4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

Cat. No.: B15143548
M. Wt: 146.068 g/mol
InChI Key: BBYDXOIZLAWGSL-IDEBNGHGSA-N
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Description

4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a fluorinated aromatic compound. It is a derivative of benzoic acid where the benzene ring is substituted with a fluorine atom and is labeled with carbon-13 isotopes. This compound is of interest in various fields of scientific research due to its unique structural properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the introduction of a fluorine atom into a carbon-13 labeled benzene ring. One common method is through the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of carbon-13 labeled precursors is essential, and these are often synthesized through isotope exchange reactions or by using carbon-13 enriched starting materials.

Chemical Reactions Analysis

Types of Reactions

4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane.

Major Products

    Substitution Products: Depending on the substituent introduced, various substituted benzoic acids can be formed.

    Oxidation Products: Esters or anhydrides.

    Reduction Products: Alcohols or aldehydes.

Scientific Research Applications

4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is used in several scientific research areas:

    Chemistry: As a labeled compound, it is used in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: It can be used as a tracer in metabolic studies to understand biological pathways.

    Industry: Used in the synthesis of advanced materials and as a precursor for other fluorinated compounds.

Mechanism of Action

The mechanism of action of 4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid depends on its application. In NMR spectroscopy, the carbon-13 labeling allows for detailed structural analysis. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzoic acid: Similar structure but without carbon-13 labeling.

    Benzoic acid: Lacks both fluorine substitution and carbon-13 labeling.

    4-chlorobenzoic acid: Chlorine instead of fluorine as the substituent.

Uniqueness

The uniqueness of 4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling and fluorine substitution, which make it valuable for specific analytical and research applications that require detailed molecular insights.

Properties

Molecular Formula

C7H5FO2

Molecular Weight

146.068 g/mol

IUPAC Name

4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

InChI

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

BBYDXOIZLAWGSL-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C(=O)O)F

Origin of Product

United States

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